REACTION_CXSMILES
|
[C:1](Cl)(=O)[C:2]([Cl:4])=[O:3].[F:7][C:8]1[CH:9]=C[C:11]([C:17]([F:20])([F:19])[F:18])=[C:12]([CH:16]=1)C(O)=O>CN(C1C=CN=CC=1)C.C(Cl)Cl>[F:7][C:8]1[CH:16]=[CH:12][C:11]([C:17]([F:20])([F:19])[F:18])=[C:1]([CH:9]=1)[C:2]([Cl:4])=[O:3]
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Name
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|
Quantity
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1.23 mL
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Type
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reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
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FC=1C=CC(=C(C(=O)O)C1)C(F)(F)F
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Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
catalyst
|
Smiles
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CN(C)C=1C=CN=CC1
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
The reaction mass was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
solvent evaporated to dryness under a nitrogen atmosphere
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Name
|
|
Type
|
product
|
Smiles
|
FC=1C=CC(=C(C(=O)Cl)C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |